REACTION_CXSMILES
|
[CH3:1][C:2]([O:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][O:10]1)([CH3:7])[C:3](OC)=[O:4].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:7][C:2]([O:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][O:10]1)([CH3:1])[CH2:3][OH:4] |f:1.2.3.4.5.6|
|
Name
|
methyl 2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)propanoate
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC)(C)OC1OCCCC1
|
Name
|
|
Quantity
|
0.246 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Na2SO4.10H2O
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 30 minutes of stirring at 0° C. to room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the insoluble materials were filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)(C)OC1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.68 mmol | |
AMOUNT: MASS | 1.16 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |